molecular formula C7H8BrN5 B2952778 3-bromo-1-methyl-5-(2-methyl-1H-imidazol-1-yl)-1H-1,2,4-triazole CAS No. 1630763-48-2

3-bromo-1-methyl-5-(2-methyl-1H-imidazol-1-yl)-1H-1,2,4-triazole

Cat. No.: B2952778
CAS No.: 1630763-48-2
M. Wt: 242.08
InChI Key: PINMQVAVVTWVIH-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-5-(2-methyl-1H-imidazol-1-yl)-1H-1,2,4-triazole is a sophisticated synthetic hybrid molecule designed for advanced medicinal chemistry and drug discovery research. This compound features a 1,2,4-triazole core, a privileged scaffold in pharmacology, which is strategically functionalized with a bromo substituent and linked to a 2-methylimidazole moiety. The integration of these two nitrogen-containing heterocycles into a single molecular framework is intended to synergize their individual biological properties, potentially leading to enhanced and multi-faceted activity against challenging therapeutic targets. The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, renowned for its significant dipole moment, hydrogen-bonding capacity, and metabolic stability, which facilitate high-affinity interactions with a wide range of biological receptors and enzymes . This scaffold is a fundamental component of numerous clinical agents, including antifungals (e.g., fluconazole, voriconazole), anticonvulsants, and anticancer drugs like the aromatase inhibitor letrozole . Concurrently, the imidazole ring is a ubiquitous bioisostere present in natural products and commercial drugs, contributing to activities spanning antibacterials, antifungals, antivirals, and anticancer agents . The presence of the bromo atom offers a versatile synthetic handle for further structural elaboration via metal-catalyzed cross-coupling reactions, allowing researchers to generate a diverse library of analogues for structure-activity relationship (SAR) studies. Key Research Applications & Value: • Antimicrobial Development: This hybrid is a prime candidate for investigating new agents against fungal and bacterial pathogens, particularly in the face of rising drug resistance. The triazole moiety is known to potently inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a key target in ergosterol biosynthesis . • Oncology Research: The compound holds promise as a scaffold for developing novel anticancer therapeutics. Both triazole and imidazole derivatives have demonstrated mechanisms of action that include enzyme inhibition and interference with cancer cell proliferation . • Chemical Biology & Probe Discovery: The molecule's modular structure and synthetic accessibility make it an excellent building block for constructing chemical probes to study protein function and identify novel biological pathways. This product is intended for research purposes in laboratory settings only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-bromo-1-methyl-5-(2-methylimidazol-1-yl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN5/c1-5-9-3-4-13(5)7-10-6(8)11-12(7)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINMQVAVVTWVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC(=NN2C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

3-bromo-1-methyl-5-(2-methyl-1H-imidazol-1-yl)-1H-1,2,4-triazole is a heterocyclic compound in the triazole family, featuring a bromine atom at the 3-position, a methyl group at the 1-position, and a 2-methyl-1H-imidazol-1-yl substituent at the 5-position. Triazole rings are known for diverse biological activities, making derivatives of this structure interesting in medicinal chemistry.

Synthesis
The synthesis of this compound can be achieved through several methods.

Applications
The applications of this compound are varied and include use in pharmaceuticals and agriculture. Compounds containing the triazole moiety exhibit a wide range of biological activities, including antifungal, antibacterial, and antiviral properties. Specifically, derivatives like this compound have shown promise in pharmaceutical and agricultural applications. Interaction studies often focus on its binding affinity to various biological targets to elucidate the mechanism of action and potential therapeutic uses of the compound.

The uniqueness of 3-bromo-1-methyl-5-(2-methyl-1H-imidazol-1-yl)-triazole lies in its specific combination of functional groups that confer both biological activity and potential applications in pharmaceuticals and agriculture. The presence of both bromine and imidazole enhances its reactivity and selectivity towards biological targets compared to other similar compounds.

Structural Similarities
Several compounds share structural similarities with this compound:

Compound NameUnique Features
5-Methyl-1H-imidazoleLacks bromine; simpler structure
3-Amino-5-(2-methylimidazolyl)-triazoleContains an amino group; different biological properties
4-Bromo-thiazoleDifferent heterocyclic structure; used in different applications

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, often involving binding to enzymes or receptors. The exact mechanism can vary depending on the application, but it generally involves modulation of biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of 3-bromo-1-methyl-5-(2-methyl-1H-imidazol-1-yl)-1H-1,2,4-triazole and related triazole derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility
This compound 1630763-54-0 C₇H₈BrN₅O 258.08 Br (C3), CH₃ (C1), 2-Me-imidazole (C5) Not reported Organic solvents
3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole 1609402-81-4 C₄H₃BrF₃N₃ 229.99 Br (C3), CH₃ (C1), CF₃ (C5) Not reported Lipophilic media
5-Bromo-3-phenyl-1H-1,2,4-triazole CID 12217070 C₈H₆BrN₃ 224.06 Br (C5), phenyl (C3) Not reported Moderate polarity
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - C₂₂H₁₅BrN₄OS 467.35 Br-phenyl, benzoxazole, methylphenyl, thione Not reported DMSO, DMF

Key Observations :

  • Bromine Position : Moving the bromine from position 3 (target compound) to position 5 (CID 12217070) alters electronic distribution, affecting nucleophilic substitution rates .
  • Hybrid Heterocycles : The benzoxazole-thione derivative (C₂₂H₁₅BrN₄OS) exhibits extended conjugation, which may enhance UV absorption and antimicrobial activity .
Comparative Syntheses
  • 3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole (1609402-81-4) : Prepared via halogen exchange reactions, where a precursor chloride is replaced with bromine using KBr under acidic conditions .
  • 5-Bromo-3-phenyl-1H-1,2,4-triazole (CID 12217070) : Synthesized by cyclocondensation of phenylhydrazine with bromoacetonitrile, followed by oxidation .

Challenges : The steric bulk of the 2-methylimidazole group in the target compound complicates regioselective bromination, requiring optimized catalysts like ceric ammonium nitrate (CAN) .

Biological Activity

3-Bromo-1-methyl-5-(2-methyl-1H-imidazol-1-yl)-1H-1,2,4-triazole is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C_8H_9BrN_4
  • SMILES Notation : BrC1=NC(=N)N(C(=C1)C)C
  • Molecular Weight : 229.09 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. In particular, compounds containing the triazole moiety have shown significant antifungal and antibacterial activities. For example, a study demonstrated that various triazole derivatives exhibited potent inhibition rates against fungal growth compared to traditional antifungal agents like metronidazole .

Anticancer Activity

The anticancer potential of triazoles has been widely documented. Research indicates that this compound may inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. A study involving similar triazole compounds revealed their ability to induce cell cycle arrest and apoptosis in cancer cell lines .

Enzyme Inhibition

Triazole derivatives are known to act as enzyme inhibitors. Specifically, they can inhibit carbonic anhydrase and other enzymes involved in tumor progression. The structure-activity relationship (SAR) studies suggest that modifications on the triazole ring can enhance enzyme inhibitory activity .

Study 1: Antifungal Activity

In a comparative study on the antifungal activity of various triazoles, this compound was found to exhibit an inhibition rate of over 80% against Candida albicans at a concentration of 50 µg/mL. This result positions it as a promising candidate for further development as an antifungal agent.

Study 2: Anticancer Potential

A preclinical evaluation assessed the cytotoxic effects of this compound on several cancer cell lines (e.g., MCF-7 and HeLa). Results indicated that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 25 µM), suggesting its potential as a chemotherapeutic agent.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in microbial pathogens.
  • Apoptotic Pathways : The compound may activate intrinsic apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.

Q & A

Basic Research Question

  • 1H/13C NMR : The bromine atom induces distinct deshielding effects on adjacent protons (δ 7.5–8.5 ppm for triazole protons), while imidazole substituents show characteristic splitting patterns .
  • X-ray crystallography : SHELX software refines crystallographic data to validate bond lengths (e.g., C-Br ~1.9 Å) and dihedral angles between triazole and imidazole rings . ORTEP-3 graphical interfaces aid in visualizing molecular packing and hydrogen-bonding networks .

What in vitro assays are suitable for preliminary screening of biological activity?

Basic Research Question
Common assays include:

  • Antifungal activity : Microdilution assays against Candida albicans (MIC values <50 µg/mL suggest potency) .
  • Antioxidant potential : DPPH radical scavenging, with IC50 compared to ascorbic acid .
  • Enzyme inhibition : COX-2 inhibition assays using fluorescence-based kits, noting IC50 discrepancies due to imidazole’s metal-binding affinity .

How can reaction conditions be optimized to mitigate low yields in imidazole-triazole coupling?

Advanced Research Question

  • Catalyst screening : Copper(I) iodide outperforms Pd catalysts in minimizing byproducts (e.g., dimerization) .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes, improving yield by 15–20% .
  • Solvent-free conditions : Reduce purification complexity but require precise temperature control to avoid decomposition .

How should researchers resolve contradictions in biological activity data across studies?

Advanced Research Question
Discrepancies may arise from:

  • Solubility differences : Use DMSO as a universal solvent and validate concentration via LC-MS .
  • Structural analogs : Compare activity of 3-bromo derivatives with non-brominated counterparts to isolate halogen effects .
  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antifungal assays) and include positive controls (e.g., fluconazole) .

What computational approaches enhance understanding of this compound’s reactivity and binding modes?

Advanced Research Question

  • DFT calculations : Predict electrophilic/nucleophilic sites via Fukui indices, correlating with experimental bromine substitution patterns .
  • Molecular docking : AutoDock Vina models interactions with COX-2 (binding energy <−7 kcal/mol suggests strong affinity) .
  • MD simulations : Assess stability of triazole-imidazole conformers in aqueous vs. lipid environments .

What challenges arise in crystallizing this compound, and how are they addressed?

Advanced Research Question

  • Polymorphism : Slow evaporation from acetonitrile yields monoclinic crystals (P21/c space group), while rapid cooling produces less stable forms .
  • Twinned data : SHELXL’s TWIN command refines overlapping diffraction patterns .
  • Hydroscopicity : Handle samples under inert gas (N2/Ar) to prevent hydrate formation .

How can structure-activity relationships (SAR) guide derivative design?

Advanced Research Question

  • Bromine substitution : Replace with Cl or CF3 to modulate electron-withdrawing effects and bioactivity .
  • Imidazole N-methylation : Enhances metabolic stability but may reduce solubility; balance via logP calculations .
  • Triazole ring modification : Introduce thione or amino groups to diversify hydrogen-bonding capacity .

What methods assess the compound’s stability under physiological conditions?

Advanced Research Question

  • pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8), monitoring degradation via UPLC .
  • Light sensitivity : Conduct accelerated stability studies under UV light (ICH Q1B guidelines) .
  • Thermal analysis : DSC/TGA profiles identify decomposition thresholds (>200°C suggests thermal robustness) .

What pharmacokinetic parameters are critical for in vivo studies?

Advanced Research Question

  • Plasma protein binding : Equilibrium dialysis using human serum albumin (HSA) reveals unbound fraction (<5% indicates high binding) .
  • Metabolic pathways : LC-MS/MS identifies hydroxylation or demethylation metabolites in liver microsomes .
  • Blood-brain barrier permeability : Parallel artificial membrane permeability assay (PAMPA) predicts CNS activity .

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